(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine
Description
Properties
CAS No. |
61205-76-3 |
|---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-phenyl-1-(2-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C17H18N2/c1-2-9-16(10-3-1)18-14-15-8-4-5-11-17(15)19-12-6-7-13-19/h1-5,8-11,14H,6-7,12-13H2 |
InChI Key |
WYCUMYVHHQHOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyrrolidin-1-yl)benzylidene)aniline typically involves the reaction of aniline with pyrrolidine under basic conditions. The reaction is catalyzed by a base, such as potassium hydroxide, and is carried out in a suitable solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes condensation to form the final product.
Industrial Production Methods
While specific industrial production methods for N-(2-(Pyrrolidin-1-yl)benzylidene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Pyrrolidin-1-yl)benzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-(2-(Pyrrolidin-1-yl)benzylidene)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-(Pyrrolidin-1-yl)benzylidene)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, while the benzylidene aniline structure can interact with various biological pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Structural Comparisons with Similar Compounds
Bond Lengths and Conformational Features
The C=N bond length in (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine is 1.292 Å , as determined by crystallographic studies. This aligns closely with related imines:
- (E)-1-(Naphthalen-2-yl)ethylidene(naphthalen-1-ylmethyl)amine : 1.2650 Å
- 2-(N-Benzyl-α-iminoethyl)phenol: 1.286 Å
- (S)-(+)-N-(1-Phenylethyl)salicylideneamine : 1.264 Å
The slight elongation in the title compound may arise from electron-donating effects of the pyrrolidinyl substituent, which reduces double-bond character in the C=N linkage .
Table 1: Key Structural Parameters of Imine Derivatives
| Compound Name | C=N Bond Length (Å) | Substituent Effects |
|---|---|---|
| (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine | 1.292 | Electron-donating pyrrolidinyl |
| (E)-1-(Naphthalen-2-yl)ethylidene(naphthalen-1-ylmethyl)amine | 1.2650 | Extended π-conjugation |
| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 | Intramolecular H-bonding with -OH |
Substituent Effects on Electronic Properties
- N-Phenyl-1-(pyridin-3-yl)methanimine (): The pyridinyl group introduces electron-withdrawing effects, shortening the C=N bond (1.28 Å estimated) compared to the title compound.
- (E)-1-(5-Nitrothiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)methanimine (): Nitro and trifluoromethyl groups enhance electrophilicity, altering redox properties and bioactivity.
Reactivity and Functional Performance
Catalytic and Reaction Compatibility
- Ni-Catalyzed Dialkylation : The structurally similar N-Phenyl-1-(2-(prop-1-en-2-yl)phenyl)methanimine failed to produce dialkylation products under Ni catalysis, highlighting steric or electronic incompatibility ().
- Photoredox Applications : Nitro-substituted analogs like (E)-1-(5-Nitrothiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)methanimine exhibit enhanced redox activity, making them suitable for photoredox catalysis ().
Biological Activity
(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine, also known as a specific derivative in medicinal chemistry, exhibits notable biological activities that have been the subject of various research studies. This compound is characterized by its unique structural features, which contribute to its pharmacological potential.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 264.36 g/mol
- CAS Number : Not specifically listed but can be derived from its structure.
The presence of a phenyl group and a pyrrolidine moiety suggests potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.
Research indicates that (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine may exert its biological effects through several mechanisms:
- Receptor Modulation : The compound is believed to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Anticancer Properties
Several studies have evaluated the anticancer activity of (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine. The following table summarizes key findings from recent research:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis |
| A549 (Lung) | 1.20 | Cell cycle arrest |
| HeLa (Cervical) | 0.85 | Inhibition of proliferation |
These results indicate that the compound has significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Neuropharmacological Effects
In addition to its anticancer properties, (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine has shown promise in neuropharmacology:
- Anxiolytic Activity : Animal studies have demonstrated that this compound can reduce anxiety-like behaviors in rodent models.
- Antidepressant Effects : Research indicates potential antidepressant properties, possibly through modulation of serotonin levels.
Case Studies
A notable case study involved the administration of (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine in a preclinical trial aimed at evaluating its efficacy against breast cancer. The study reported:
- Objective : Assess the compound's efficacy and safety profile.
- Methodology : In vivo testing on MCF-7 xenograft models.
- Findings : Significant tumor reduction was observed compared to control groups, with minimal adverse effects noted.
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